molecular formula C7H8BBrO2 B163320 3-Bromo-4-methylphenylboronic acid CAS No. 1312765-69-7

3-Bromo-4-methylphenylboronic acid

Cat. No.: B163320
CAS No.: 1312765-69-7
M. Wt: 214.85 g/mol
InChI Key: VBESRPDPCSIDEN-UHFFFAOYSA-N
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Description

3-Bromo-4-methylphenylboronic acid: is an organoboron compound with the molecular formula C7H8BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a methyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methylphenylboronic acid is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. Boronic acids, in general, are known to interact with various cellular components and processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the literature. Boronic acids are generally stable under a variety of conditions, making them suitable for use in various laboratory applications .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented in the literature. Boronic acids are known to participate in various biochemical reactions, including the Suzuki–Miyaura coupling reaction .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound is not well-documented in the literature. The localization of boronic acids within cells can be influenced by various factors, including their chemical properties and interactions with other cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-bromo-4-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 3-Bromo-4-methylphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. It is a valuable building block for the synthesis of complex organic molecules .

Biology and Medicine: In medicinal chemistry, boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them useful in drug discovery and development .

Industry: This compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-methylphenylboronic acid’s unique combination of bromine and methyl substituents enhances its reactivity and selectivity in various organic reactions. This makes it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries .

Properties

IUPAC Name

(3-bromo-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBESRPDPCSIDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631276
Record name (3-Bromo-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312765-69-7
Record name (3-Bromo-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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